molecular formula C14H22N2O2S B6923549 N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide

N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide

Cat. No.: B6923549
M. Wt: 282.40 g/mol
InChI Key: CUOLQLFITWYWKS-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-4-16-7-5-6-11(9-16)15-14(17)13-12(18-3)8-10(2)19-13/h8,11H,4-7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOLQLFITWYWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=C(C=C(S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 1-ethyl-3-piperidone, the ring can be formed via reductive amination.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the amine group of the piperidine ring with a carboxylic acid derivative of the thiophene ring under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production to ensure consistent quality and yield.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography would be used to purify the final product.

    Quality Control: Rigorous quality control measures, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, would be implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is targeted.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The methoxy group on the thiophene ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), Grignard reagents (RMgX)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiophenes depending on the nucleophile used

Scientific Research Applications

N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperidine moiety.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, such as neurotransmitter release or signal transduction pathways, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylbenzamide
  • N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylpyridine-2-carboxamide

Comparison

  • Structural Differences : While these compounds share the piperidine and carboxamide groups, the differences lie in the heterocyclic ring (thiophene vs. benzene or pyridine).
  • Biological Activity : The presence of different heterocyclic rings can significantly influence the biological activity and specificity of these compounds.
  • Chemical Properties : The electronic properties and reactivity of the thiophene ring differ from those of benzene or pyridine, affecting the compound’s overall chemical behavior.

N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide stands out due to its unique combination of a piperidine ring and a thiophene ring, which may confer distinct biological and chemical properties compared to its analogs.

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